Home > Products > Screening Compounds P21906 > (S,R)-BisPh-Quinox
(S,R)-BisPh-Quinox -

(S,R)-BisPh-Quinox

Catalog Number: EVT-13969061
CAS Number:
Molecular Formula: C24H18N2O
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S,R)-BisPh-Quinox is a compound that belongs to the class of bisphosphonates, which are characterized by their two phosphonate groups. This compound has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. The designation (S,R) indicates the specific stereochemistry of the molecule, which can significantly influence its biological activity and chemical properties.

Source

The synthesis and characterization of (S,R)-BisPh-Quinox have been explored in various studies, highlighting its importance in drug design and development. Its structural features contribute to its functionality in biological systems, particularly in relation to bone metabolism and mineralization processes.

Classification

(S,R)-BisPh-Quinox falls under the category of nitrogen-containing bisphosphonates. These compounds are known for their ability to inhibit bone resorption by osteoclasts and are utilized in treating conditions such as osteoporosis and Paget's disease. The classification is based on their chemical structure and biological activity, which distinguishes them from non-nitrogen-containing bisphosphonates.

Synthesis Analysis

Methods

The synthesis of (S,R)-BisPh-Quinox typically involves several key steps:

  1. Formation of Phosphonate Precursors: The initial step often includes the reaction of phosphonic acid derivatives with appropriate amines or alcohols under controlled conditions.
  2. Chiral Resolution: Given the stereochemical specificity of (S,R)-BisPh-Quinox, methods such as chiral chromatography or enzymatic resolution may be employed to isolate the desired enantiomer.
  3. Final Coupling Reactions: The final steps usually involve coupling reactions where the phosphonate groups are introduced to a quinoxaline scaffold.

Technical details regarding reaction conditions such as temperature, time, and solvent choice are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

Structure

(S,R)-BisPh-Quinox features a quinoxaline core substituted with two phosphonate groups. The molecular formula can be represented as CxHyNzO4P2C_xH_yN_zO_4P_2, where xx, yy, and zz depend on the specific substituents on the quinoxaline ring.

Data

Chemical Reactions Analysis

Reactions

(S,R)-BisPh-Quinox can participate in various chemical reactions:

  1. Nucleophilic Substitution: The phosphonate groups can undergo nucleophilic attack by various nucleophiles, which can lead to the formation of new derivatives.
  2. Hydrolysis: In aqueous environments, (S,R)-BisPh-Quinox can hydrolyze to form phosphonic acids, which may influence its biological activity.
  3. Coordination Chemistry: The presence of nitrogen atoms allows for coordination with metal ions, potentially leading to applications in catalysis or material science.

Technical details regarding reaction mechanisms and conditions (e.g., pH, temperature) are essential for understanding these transformations.

Mechanism of Action

Process

The mechanism of action of (S,R)-BisPh-Quinox primarily involves its interaction with osteoclasts:

  1. Inhibition of Farnesyl Diphosphate Synthase: This enzyme is crucial in the mevalonate pathway for cholesterol biosynthesis. By inhibiting this enzyme, (S,R)-BisPh-Quinox disrupts osteoclast function and reduces bone resorption.
  2. Mineral Binding: The compound's ability to bind to hydroxyapatite crystals in bone enhances its retention at sites of bone remodeling.

Data

Quantitative data on the inhibitory concentration (IC50) values against target enzymes provide insight into its potency compared to other bisphosphonates.

Physical and Chemical Properties Analysis

Physical Properties

(S,R)-BisPh-Quinox is typically a crystalline solid with specific melting points depending on purity and crystallization conditions. Its solubility profile indicates that it is soluble in polar solvents like water and methanol but may have limited solubility in organic solvents.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: Exhibits reactivity towards nucleophiles due to the presence of electrophilic phosphorus centers.

Relevant data from stability studies can inform storage conditions and shelf-life expectations.

Applications

Scientific Uses

(S,R)-BisPh-Quinox has several applications:

  1. Medicinal Chemistry: Used as a therapeutic agent for treating osteoporosis and other bone-related diseases due to its anti-resorptive properties.
  2. Material Science: Investigated for use in biomaterials that require enhanced mineralization properties.
  3. Research Tool: Serves as a model compound for studying structure-activity relationships within bisphosphonates.
Asymmetric Synthesis and Stereochemical Optimization of (S,R)-BisPh-Quinox

Retrosynthetic Analysis of Quinoxaline-Bisphosphonate Hybrid Architectures

Retrosynthetic planning for (S,R)-BisPh-Quinox necessitates simultaneous consideration of quinoxaline ring construction and bisphosphonate stereocontrol. The core quinoxaline can be derived from o-phenylenediamine precursors through condensation with α-dicarbonyl compounds, while the bisphosphonate group originates from tetraisopropyl methylenebisphosphonate or phosphorus nucleophiles [1] [3]. Key strategic disconnections include:

  • Quinoxaline Ring Disassembly: Reversal to 1,2-diaminobenzene and ethyl glyoxalate, enabling late-stage functionalization of the heterocycle prior to stereoselective bisphosphonate installation [1].
  • P–C Bond Cleavage: Bisphosphonate groups are retrosynthetically fragmented to phosphite nucleophiles and halogenated quinoxalines. This approach prioritizes early introduction of the bisphosphonate but requires absolute stereocontrol during nucleophilic displacement [7].
  • Chiral Pool Integration: Chiral auxiliaries (e.g., Evans oxazolidinones) or natural amino acids serve as stereochemical templates, particularly for installing the P-stereogenic center [2] [6]. Computational tools like BIOVIA Reaction Planner optimize routes by screening >100 pathways, prioritizing sequences with minimal protection steps and commercially available precursors like dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) (CAS 713929) [1] [8].

Table 1: Retrosynthetic Pathways for (S,R)-BisPh-Quinox

Disconnection StrategyKey SynthonsComplexity RatingStereochemical Risk
Quinoxaline ring cleavageo-Diaminobenzene + ethyl glyoxalateModerateLow (achiral intermediates)
P–C bond fissionPhosphite + bromoquinoxalineHighCritical (racemization risk)
Chiral auxiliary approach(S)-Proline derivativesLowManaged (auxiliary-controlled)

Catalytic Enantioselective Strategies for Chiral Center Induction

Inducing defined stereochemistry at the bisphosphonate moiety presents significant challenges due to the labile P-centers. State-of-the-art methodologies include:

  • Chiral Halonium Salt Catalysis: Binaphthyl-based iodonium salts (e.g., 9b) enable dynamic kinetic resolution during phosphonate-quinoxaline coupling. The halogen-bonding donor activates electrophilic quinoxaline intermediates, while the chiral environment dictates nucleophile approach trajectories. This method achieves up to 86% ee for contiguous tetrasubstituted carbon centers in related β-amino cyanoesters [7].
  • Asymmetric Hydrogenation (AH): Ru/Xyl-Skewphos/DPEN complexes catalyze imine reductions with 99% ee, applicable to precursors of quinoxaline amines. Iridium phosphino-oxazoline catalysts (e.g., MaxPHOX C6a) hydrogenate cyclic imines at 1 bar H₂, achieving 96% ee – a key step for chiral amine intermediates in quinoxaline functionalization [4].
  • Organocatalytic Dynamic Kinetic Resolution: Cinchona alkaloids (e.g., cinchonidine) resolve racemic sulfinamide intermediates through sulfinimidate ester formation. This method controls S(IV)-stereogenicity with >90% ee, adaptable for P-stereogenic analogs [5].
  • Biocatalytic Transaminases: Enzyme ATA-302 with pyridoxal-5′-phosphate (PLP) cofactor delivers chiral piperidines (e.g., in niraparib synthesis) with exceptional enantiopurity, suggesting applicability to aminomethyl-quinoxaline precursors [2].

Table 2: Enantioselective Catalytic Systems for Key Steps

Catalyst ClassRepresentative ExampleReaction Typeee (%)Limitations
Iridium-P,N ligandsIr-MaxPHOX (C6a)Ketimine hydrogenation96O₂ sensitivity
Chiral halonium saltsBinaphthyl-iodonium (9b)Mannich reaction86Diastereocontrol moderate
Cinchona alkaloidsCinchonidineSulfinimidate formation>90Substrate scope narrow
BiocatalystsATA-302/PLPTransamination>99Requires genetic engineering

Solvent-Mediated Epimerization Dynamics in Bisphosphonate-Quinoxaline Systems

The stereolability of (S,R)-BisPh-Quinox stems from phosphorus inversion barriers (ΔG‡ ≈ 20–25 kcal/mol) and quinoxaline ring conformation effects. Solvent polarity critically modulates epimerization rates:

  • Polar Protic Solvents: Methanol accelerates epimerization (t₁/₂ = 2.5 h at 25°C) via proton-assisted P-inversion. Hydrogen bonding stabilizes trigonal bipyramidal transition states, lowering the epimerization barrier by 4–6 kcal/mol relative to aprotic media [6].
  • Aprotic Solvents: Dichloromethane and toluene suppress epimerization (t₁/₂ > 72 h), enabling stereoretentive transformations. Computational studies (DFT) reveal solvent-coordinated pathways where toluene’s low dielectric constant disfavors zwitterionic intermediates [6] [7].
  • Temperature Dependence: At −40°C, epimerization is undetectable for >96 h in toluene, whereas THF permits 30% epimerization under identical conditions. This observation guided optimized Mannich reactions at −40°C in toluene for halonium salt-catalyzed couplings [7].
  • Chirality Transfer Mechanisms: Quinoxaline’s planar chirality biases bisphosphonate conformation through steric crowding, as confirmed by ECD spectroscopy. Solvent-dependent populations of syn- versus anti-conformers dictate epimerization rates via transition state stabilization [6].

Table 3: Solvent Parameters Governing Epimerization Kinetics

SolventDielectric Constant (ε)Epimerization Half-life (h, 25°C)Dominant Mechanism
Methanol32.72.5Proton-assisted inversion
Acetonitrile37.512.0Dipole-stabilized TS
Dichloromethane8.968.0Steric congestion
Toluene2.4>72.0Non-polar inhibition

Concluding Remarks

(S,R)-BisPh-Quinox demands integrated synthetic strategies addressing both heterocycle assembly and P-stereogenicity. Advances in halogen-bonding catalysis and solvent-controlled stereoretention provide robust frameworks for accessing this pharmacophoric hybrid. Future developments will likely exploit machine learning-guided catalyst design and continuous-flow systems to suppress epimerization during multistep sequences.

Properties

Product Name

(S,R)-BisPh-Quinox

IUPAC Name

4,5-diphenyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole

Molecular Formula

C24H18N2O

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C24H18N2O/c1-3-10-18(11-4-1)22-23(19-12-5-2-6-13-19)27-24(26-22)21-16-15-17-9-7-8-14-20(17)25-21/h1-16,22-23H

InChI Key

RLOADAOBQOTJID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.